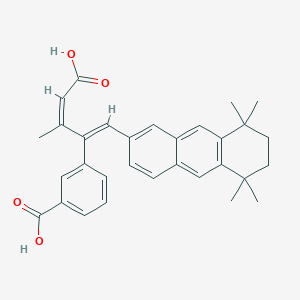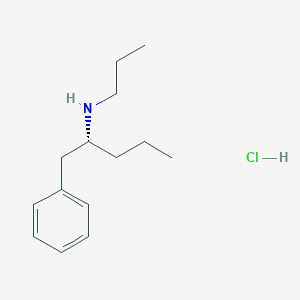
Phenylpropylaminopentane hydrochloride, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylpropylaminopentane hydrochloride: (UNII: XY55S5YEQ4) is a compound related to selegiline, which acts as a catecholaminergic activity enhancer. This compound is known for its ability to enhance the nerve impulse propagation-mediated release of norepinephrine and dopamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylpropylaminopentane hydrochloride can be synthesized through a series of chemical reactions involving the modification of selegiline. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with a phenethylamine derivative.
Alkylation: The phenethylamine derivative undergoes alkylation to introduce the propyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of phenylpropylaminopentane hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Phenylpropylaminopentane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropylaminopentane oxides, while reduction may produce reduced amines .
Scientific Research Applications
Phenylpropylaminopentane hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study catecholaminergic activity enhancers.
Biology: The compound is investigated for its effects on neurotransmitter release and nerve impulse propagation.
Medicine: Research explores its potential therapeutic applications in treating neurological disorders.
Industry: It is used in the development of new drugs and chemical compounds
Mechanism of Action
Phenylpropylaminopentane hydrochloride acts as a catecholaminergic activity enhancer by stimulating the nerve impulse propagation-mediated release of neurotransmitters such as norepinephrine and dopamine. It binds to sigma receptors with high affinity, playing a role in various physiological processes, including learning and cell proliferation .
Comparison with Similar Compounds
Phenylpropylaminopentane hydrochloride is similar to other compounds such as:
Propylamphetamine: Both compounds have similar chemical structures but differ in their α chain length.
Benzofuran derivatives: Compounds like BPAP are derived from structural modifications of phenylpropylaminopentane hydrochloride and have similar properties
Uniqueness: Phenylpropylaminopentane hydrochloride is unique due to its specific catecholaminergic activity-enhancing properties, making it a valuable compound for research in neuropharmacology and related fields .
Properties
CAS No. |
181657-55-6 |
|---|---|
Molecular Formula |
C14H24ClN |
Molecular Weight |
241.80 g/mol |
IUPAC Name |
(2R)-1-phenyl-N-propylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-3-8-14(15-11-4-2)12-13-9-6-5-7-10-13;/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3;1H/t14-;/m1./s1 |
InChI Key |
QCJSIHKLYXENIM-PFEQFJNWSA-N |
Isomeric SMILES |
CCC[C@H](CC1=CC=CC=C1)NCCC.Cl |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)NCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


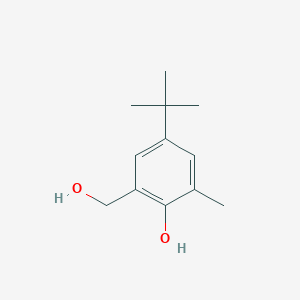
![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)

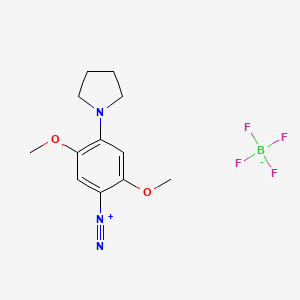

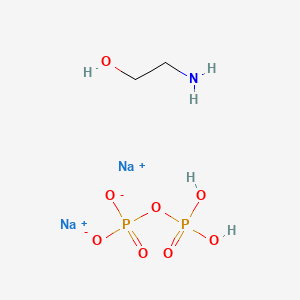
![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
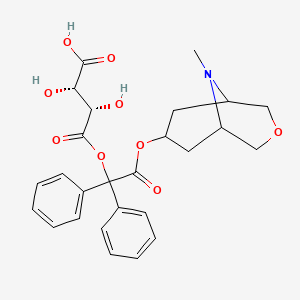
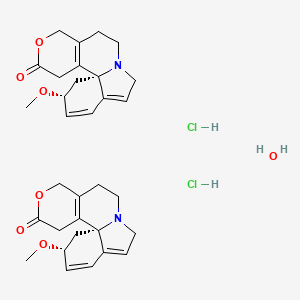

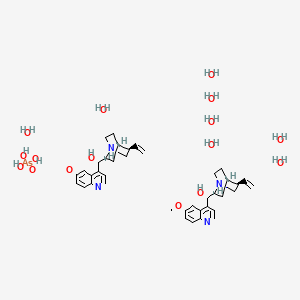
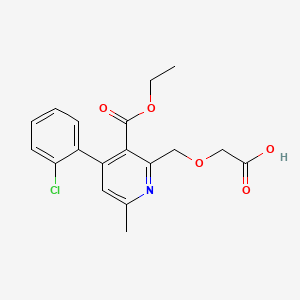
![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
